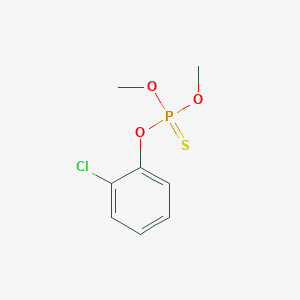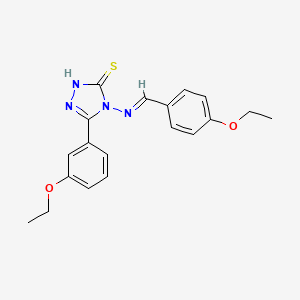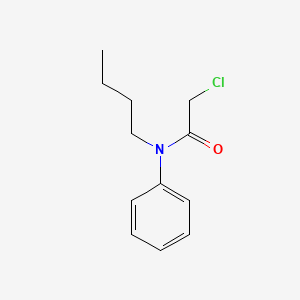
Dimethyl 2-chlorophenyl thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-chlorophenyl thiophosphate is an organophosphorus compound with the molecular formula
C8H10ClO3PS
. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a thiophosphate group attached to a 2-chlorophenyl ring, making it a versatile chemical with unique properties.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 2-chlorophenyl thiophosphate can be synthesized through the reaction of 2-chlorophenol with dimethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
2-chlorophenol+dimethyl phosphorochloridothioate→Dimethyl 2-chlorophenyl thiophosphate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-chlorophenyl thiophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiophosphate group into a phosphate group.
Reduction: The compound can be reduced to form different organophosphorus derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Dimethyl 2-chlorophenyl phosphate.
Reduction: Various reduced organophosphorus compounds.
Substitution: Products with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Dimethyl 2-chlorophenyl thiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism by which dimethyl 2-chlorophenyl thiophosphate exerts its effects involves the interaction with specific molecular targets, such as enzymes. The thiophosphate group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests.
Comparaison Avec Des Composés Similaires
Dimethyl 2-chlorophenyl thiophosphate can be compared with other similar organophosphorus compounds, such as:
- Dimethyl 2,4-dichlorophenyl thiophosphate
- Dimethyl 2-nitrophenyl thiophosphate
- Dimethyl 2,5-dimethylphenyl thiophosphate
Uniqueness: The presence of the 2-chlorophenyl group in this compound imparts unique chemical properties, such as specific reactivity patterns and biological activity, distinguishing it from other organophosphorus compounds.
Propriétés
Numéro CAS |
13194-51-9 |
|---|---|
Formule moléculaire |
C8H10ClO3PS |
Poids moléculaire |
252.66 g/mol |
Nom IUPAC |
(2-chlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClO3PS/c1-10-13(14,11-2)12-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
Clé InChI |
VXFMNHDHLVFXPU-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)OC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)


![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)
